Welcome to the BenchChem Online Store!
molecular formula C13H17BrN2O2 B8795972 Tert-butyl 3-(3-bromopyridin-2-yl)azetidine-1-carboxylate

Tert-butyl 3-(3-bromopyridin-2-yl)azetidine-1-carboxylate

Cat. No. B8795972
M. Wt: 313.19 g/mol
InChI Key: MHUUNPQADFLVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08957073B2

Procedure details

A 5 L 3-neck round bottom flask fitted with a magnetic stirrer under nitrogen was charged with zinc dust (138 g, preactivated according to the above Preparation 1, 2.11 mol, 2 eq.) and DMA (370 mL, anhydrous). 1,2-dibromoethane (13 mL, 0.158 mol, 0.15 eq, Aldrich) was then added over 5 min, followed by TMSCl (20 mL, 0.158 mol, 0.15 eq, Acros) over 5 min. The reaction mixture was stirred for 20 min at RT. A solution of N-Boc-3-iodoazetidine (2) (448 g, 1.583 mol, 1.5 eq, CNH Technologies) in DMA (925 mL, anhydrous) was added over 25 min keeping the internal temperature below 65° C. using a water bath. The suspension was stirred for 1 h at RT at which point it was degassed with nitrogen. Stirring was stopped and the suspension was allowed to stand. A 12 L 3-neck round bottom flask fitted with a mechanical stirrer was charged with 2,3-dibromopyridine (1) (250 g, 1.055 mol, 1.0 eq, Frontier Scientific), PdCl2dppf.CH2Cl2 (25.8 g, 31.65 mmol, 0.03 eq, Aldrich), CuI (12.5 g, 65.41 mmol, 0.062 eq, Aldrich), and DMA (925 mL, anhydrous). The solution was degassed with nitrogen. The clear zinc reagent solution above the residual solid zinc was poured into the 12 L flask under nitrogen. The brown solution was degassed with nitrogen and heated to 80° C. for 17 h at which point LCMS indicated complete conversion of 2,3-dibromopyridine (1). The reaction mixture was transferred to brine (2 L) in 22 L separatory funnel. Water (2 L) and EtOAc (4 L) were added and the layers were separated. The aqueous layer was extracted with EtOAc (2×3 L). The combined organics were washed with water (3×3 L) and brine (2 L), dried over sodium sulfate and evaporated. The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=9:1 to 5:1) to obtain 289 g of impure tert-butyl 3-(3-bromopyridin-2-yl)azetidine-1-carboxylate (3) which was distilled under high vacuum to remove the impurity (N-Boc-azetidine) to give 281 g of pure tert-butyl 3-(3-bromopyridin-2-yl)azetidine-1-carboxylate. Yield: 85%.
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
925 mL
Type
solvent
Reaction Step Two
Name
Quantity
370 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
448 g
Type
reactant
Reaction Step Five
Name
Quantity
925 mL
Type
solvent
Reaction Step Five
Quantity
250 g
Type
reactant
Reaction Step Six
[Compound]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
25.8 g
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
CuI
Quantity
12.5 g
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
BrCCBr.C[Si](Cl)(C)C.[C:10]([N:17]1[CH2:20][CH:19](I)[CH2:18]1)([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].Br[C:23]1[C:28]([Br:29])=[CH:27][CH:26]=[CH:25][N:24]=1.C(Cl)Cl>CC(N(C)C)=O.[Zn].[Cu]I>[Br:29][C:28]1[C:23]([CH:19]2[CH2:20][N:17]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:18]2)=[N:24][CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
925 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
370 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Five
Name
Quantity
448 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)I
Name
Quantity
925 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Six
Name
Quantity
250 g
Type
reactant
Smiles
BrC1=NC=CC=C1Br
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
25.8 g
Type
reactant
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Nine
Name
CuI
Quantity
12.5 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L 3-neck round bottom flask fitted with a magnetic stirrer under nitrogen
CUSTOM
Type
CUSTOM
Details
the internal temperature below 65° C.
STIRRING
Type
STIRRING
Details
The suspension was stirred for 1 h at RT at which point it
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was degassed with nitrogen
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
A 12 L 3-neck round bottom flask fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
The solution was degassed with nitrogen
ADDITION
Type
ADDITION
Details
The clear zinc reagent solution above the residual solid zinc was poured into the 12 L flask under nitrogen
CUSTOM
Type
CUSTOM
Details
The brown solution was degassed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 17 h at which point LCMS
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to brine (2 L) in 22 L separatory funnel
ADDITION
Type
ADDITION
Details
Water (2 L) and EtOAc (4 L) were added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×3 L)
WASH
Type
WASH
Details
The combined organics were washed with water (3×3 L) and brine (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=9:1 to 5:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C(=NC=CC1)C1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 289 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.